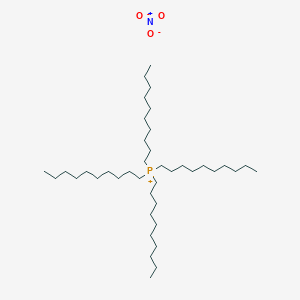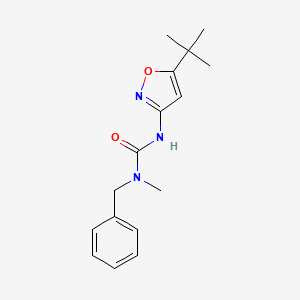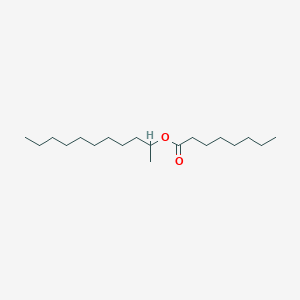
Undecan-2-YL octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecan-2-YL octanoate is an organic ester compound with the molecular formula C19H38O2 It is formed by the esterification of undecan-2-ol and octanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Undecan-2-YL octanoate typically involves the esterification reaction between undecan-2-ol and octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Undecan-2-ol+Octanoic acidAcid catalystUndecan-2-YL octanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Undecan-2-YL octanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduction products.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Undecan-2-YL octanoate has several scientific research applications, including:
Chemistry: It is used as a model compound in esterification and transesterification studies.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the formulation of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of Undecan-2-YL octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release undecan-2-ol and octanoic acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Undecan-2-one: A ketone with similar carbon chain length but different functional group.
Octanoic acid: A carboxylic acid that is a precursor in the synthesis of Undecan-2-YL octanoate.
Undecan-2-ol: An alcohol that is also a precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its precursors and other similar compounds
Propiedades
Número CAS |
55193-76-5 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
undecan-2-yl octanoate |
InChI |
InChI=1S/C19H38O2/c1-4-6-8-10-11-13-14-16-18(3)21-19(20)17-15-12-9-7-5-2/h18H,4-17H2,1-3H3 |
Clave InChI |
UETVVEXHNUTOAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


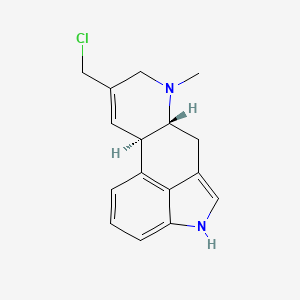
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
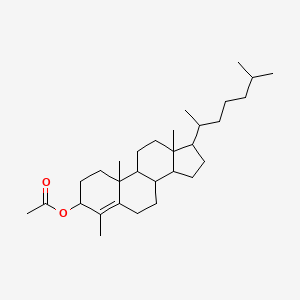
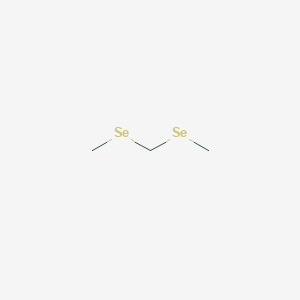
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
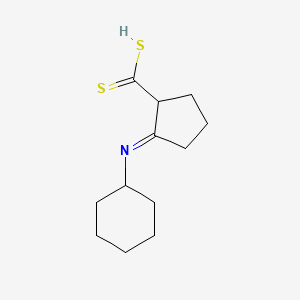
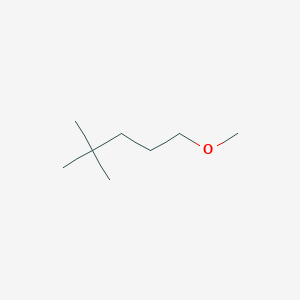
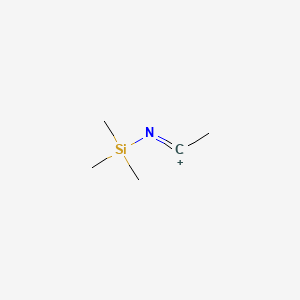
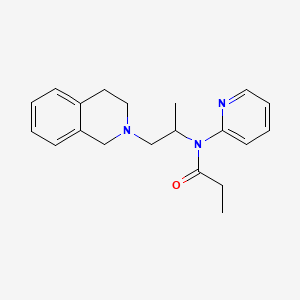
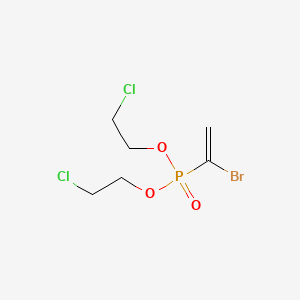
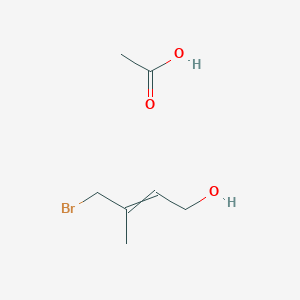
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
